3-(3,4-Dimethoxyphenyl)propionic acid
Overview
Description
3,4-Dimethoxyhydrocinnamic acid, also known as 3-(3,4-Dimethoxyphenyl)propanoic acid, is an organic compound with the molecular formula C11H14O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethoxyphenyl)propionic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes.
Mode of Action
It is known to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that the compound may interact with its target enzyme to modulate gene expression and red blood cell production.
Biochemical Pathways
Given its impact on γ globin gene expression and erythropoiesis, it is likely that the compound influences thehemoglobin synthesis pathway and the erythropoiesis pathway .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of the action of this compound is the induction of γ globin gene expression and stimulation of erythropoiesis . This leads to an increase in the production of red blood cells, which can be beneficial in the treatment of conditions such as β hemoglobinopathies and other anemias .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)propionic acid is an orally active short-chain fatty acid (SCFA) derivative . It interacts with various enzymes and proteins, including aromatic-amino-acid aminotransferase .
Cellular Effects
The compound has been found to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyhydrocinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of veratraldehyde with Meldrum’s acid in the presence of formic acid and triethylamine. The reaction mixture is refluxed in benzene for several hours, followed by acidification and extraction to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,4-Dimethoxyhydrocinnamic acid typically involve similar synthetic routes but are optimized for larger scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyhydrocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dimethoxyhydrocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxycinnamic acid
- 3,5-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
3,4-Dimethoxyhydrocinnamic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKQWQTBCTDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175294 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-70-2 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2107-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |
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Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?
A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if this compound follows similar metabolic pathways.
Q2: How does the structure of this compound relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?
A2: Studies exploring the structure-activity relationship (SAR) of this compound derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.
Q3: Can this compound be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, this compound has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with this compound as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using this compound for developing novel therapeutic agents.
Q4: What is the standard molar enthalpy of sublimation for this compound?
A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for this compound was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []
Q5: Are there any known analytical techniques for characterizing and quantifying this compound?
A5: While specific analytical methods for this compound are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []
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